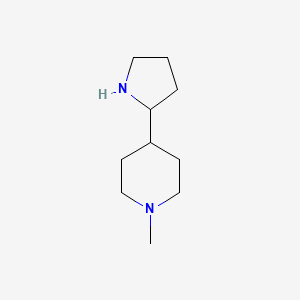

1-甲基-4-(吡咯烷-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Methyl-4-(pyrrolidin-2-yl)piperidine” is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(pyrrolidin-2-yl)piperidine” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, and (3) the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .科学研究应用

细胞色素P450同工酶抑制

对人肝微粒体中细胞色素P450(CYP)同工酶的化学抑制剂的研究在理解药物-药物相互作用(DDI)和代谢中起着至关重要的作用。与1-甲基-4-(吡咯烷-2-基)哌啶相关的化合物,如哌啶衍生物,可作为破译特定CYP同工酶参与各种药物代谢的工具。这些知识对于预测临床环境中的潜在DDI至关重要(Khojasteh et al., 2011)。

吡咯烷生物碱的生物合成

对吡咯烷生物碱的研究,特别是在其生物合成和在千里光科中的多样性方面,说明了含氮化合物(如1-甲基-4-(吡咯烷-2-基)哌啶)在植物对食草动物的防御机制中的重要性。了解这些生物合成途径有助于制定新的虫害管理和作物保护策略(Langel, Ober, & Pelser, 2011)。

利什曼病的治疗

包括哌啶化合物的胡椒属已被探索其在开发利什曼病治疗中的潜力。这项研究强调了天然产物和衍生物(如1-甲基-4-(吡咯烷-2-基)哌啶)在对抗寄生虫疾病中的治疗潜力(Peixoto et al., 2021)。

二肽基肽酶IV抑制剂

哌啶衍生物,包括与1-甲基-4-(吡咯烷-2-基)哌啶在结构上相关的衍生物,已被发现是二肽基肽酶IV(DPP IV)的有效抑制剂,展示了它们在2型糖尿病(T2DM)治疗开发中的重要性。这突出了此类化合物在药物化学和药物发现中的相关性(Mendieta, Tarragó, & Giralt, 2011)。

吡咯烷在药物发现中的应用

吡咯烷支架的多功能性,包括1-甲基-4-(吡咯烷-2-基)哌啶等化合物,在药物发现中的应用,从其用于生成具有多种治疗应用的生物活性分子中可以明显看出。该支架探索药效团空间和促进分子立体化学的能力使其成为新药设计中的宝贵资产(Petri et al., 2021)。

安全和危害

While specific safety and hazard information for “1-Methyl-4-(pyrrolidin-2-yl)piperidine” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

作用机制

Target of Action

Compounds with a pyrrolidine ring, a structural feature of this molecule, are known to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been reported to exhibit activity against Plasmodium falciparum, a parasite responsible for malaria .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The structure of the pyrrolidine ring, a key component of this compound, is known to influence its biological activity .

生化分析

Biochemical Properties

It is known that the pyrrolidine ring, a key component of this compound, is used widely in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Molecular Mechanism

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

属性

IUPAC Name |

1-methyl-4-pyrrolidin-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-4-9(5-8-12)10-3-2-6-11-10/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVJHWPLIQCUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2963625.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)

![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)